molecular formula C41H41N5O8 B8117317 N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine

N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine

Cat. No.: B8117317
M. Wt: 731.8 g/mol
InChI Key: KEVMXGNDTKPSMC-UHFFFAOYSA-N
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Description

N-Benzoyl-5'-O-DMTr-2'-O-(2-Methoxyethyl)-Adenosine (CAS: 251647-48-0) is a chemically modified nucleoside derivative widely used in the synthesis of antisense oligonucleotides (ASOs) and therapeutic RNA molecules. Its structure includes:

  • N6-Benzoyl protection: Enhances stability during solid-phase synthesis by preventing undesired side reactions .
  • 5'-O-DMTr (4,4'-Dimethoxytrityl) group: Acts as a temporary protecting group, enabling stepwise oligonucleotide assembly and purification .
  • 2'-O-(2-Methoxyethyl) (MOE) modification: Improves nuclease resistance, duplex stability with complementary RNA, and pharmacokinetic properties .

This compound is critical in developing drugs like nusinersen (Spinraza®), a fully MOE-modified ASO approved for spinal muscular atrophy (SMA) .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVMXGNDTKPSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine is a modified adenosine analog that shows significant promise in various biological activities. This compound is characterized by its unique structural modifications, which enhance its interaction with biological targets and improve its therapeutic potential.

Chemical Structure

The compound features:

  • Adenosine Backbone : The core structure of adenosine is preserved.
  • Benzoyl Group : Enhances lipophilicity and possibly bioavailability.
  • DMTr Group : A dimethoxytrityl protecting group that stabilizes the molecule during synthesis and storage.
  • 2-Methoxyethyl Modification : This modification increases resistance to nucleases, enhancing the stability of the compound in biological systems.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

1. Vasodilation

Adenosine analogs are known for their ability to act as smooth muscle vasodilators. This compound has shown efficacy in promoting vasodilation, which is beneficial in conditions such as hypertension and ischemia .

2. Antiviral Activity

Research indicates that this compound has antiviral properties against several viruses, including:

  • HIV
  • Influenza
  • Dengue Virus
    These effects are likely mediated through modulation of cellular pathways involved in viral replication .

3. Anticancer Properties

Studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms involve:

  • Activation of caspases
  • Inhibition of cell cycle progression
    This activity has been observed in various cancer cell lines, indicating potential for therapeutic application in oncology .

4. Immunomodulation

The compound also influences immune responses, potentially acting through pathways such as JAK/STAT signaling and NF-κB activation. These interactions may enhance the body's ability to respond to infections and tumors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
VasodilationActs as a smooth muscle relaxant
AntiviralEffective against HIV, Influenza, Dengue
AnticancerInduces apoptosis in various cancer cell lines
ImmunomodulationModulates immune responses through key signaling pathways

Case Studies

  • Vasodilation Study : In vitro studies demonstrated that this compound significantly increased vasodilation in isolated rat aorta tissues, suggesting potential applications in cardiovascular therapies.
  • Antiviral Efficacy : A study evaluating the antiviral effects against HIV showed that the compound inhibited viral replication by interfering with reverse transcriptase activity. This positions it as a candidate for further development as an antiviral agent.
  • Cancer Cell Apoptosis : In a recent investigation using Hep3B hepatocellular carcinoma cells, treatment with this compound resulted in a marked increase in apoptotic markers, confirming its potential as an anticancer therapeutic .

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment
    • N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine has been shown to inhibit cancer progression, making it a candidate for anticancer therapies. Studies indicate that adenosine analogs can influence tumor growth and metastasis by modulating adenosine receptors and related signaling pathways .
    • Case Study : A study published in Drug Discovery Today highlighted the anticancer properties of adenosine analogs, including this compound, demonstrating its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Vasodilation
    • As an adenosine analog, this compound exhibits smooth muscle vasodilatory effects. This property is particularly relevant in cardiovascular research where modulation of vascular tone can have therapeutic implications for conditions such as hypertension and angina .
    • Research Insight : Research has shown that adenosine analogs can induce vasodilation via activation of A2A receptors, leading to increased blood flow and reduced vascular resistance .
  • Molecular Biology Applications
    • This compound is utilized in the synthesis of oligonucleotides due to its protective groups that facilitate the incorporation of nucleotides into growing chains during DNA/RNA synthesis. This application is crucial for genetic engineering and therapeutic development .
    • Technical Note : The compound's structure allows for selective deprotection under mild conditions, making it suitable for use in automated synthesizers used in molecular biology labs .

Potential Side Effects and Considerations

While the applications of this compound are promising, it is essential to consider potential side effects associated with adenosine analogs. These may include:

  • Cardiovascular Effects : Due to its vasodilatory properties, there may be risks of hypotension or other cardiovascular complications if used improperly.
  • Immunological Responses : Adenosine analogs can influence immune responses, which may be beneficial or detrimental depending on the context of use.

Comparison with Similar Compounds

Structural and Functional Modifications

Key differentiating factors among adenosine analogs include 2'-O modifications, protecting groups, and biological performance.

Table 1: Structural Comparison
Compound Name 2'-O Modification 5'-O Protection N6 Protection Molecular Weight (g/mol) Key Applications
Target Compound 2-Methoxyethyl (MOE) DMTr Benzoyl 731.79 Antisense therapeutics
5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine TBDMS DMTr Benzoyl 787.97 Oligonucleotide synthesis
N6-Benzoyl-2'-O-Benzyl-5'-O-DMT-Adenosine Benzyl DMTr Benzoyl 763.85 Research intermediates
2'-O-Methyl-N6-Benzoyl-5'-O-DMTr-Adenosine Methyl DMTr Benzoyl ~700 (estimated) Basic RNA research
Key Findings:

2'-O-MOE vs. 2'-O-Methyl :

  • MOE modifications confer superior nuclease resistance and duplex stability compared to 2'-O-methyl groups due to enhanced hydration and conformational preorganization .
  • Example: MOE-modified ASOs (e.g., nusinersen) exhibit longer half-lives in vivo than methyl-modified counterparts .

2'-O-MOE vs. 2'-O-TBDMS :

  • TBDMS is a traditional protecting group for RNA synthesis but lacks the therapeutic benefits of MOE, such as improved binding affinity to target RNA .
  • TBDMS requires harsh deprotection conditions (e.g., fluoride ions), whereas MOE is stable under physiological conditions .

2'-O-MOE vs.

Table 2: Pharmacological Properties
Property Target Compound 2'-O-Methyl Analog 2'-O-TBDMS Analog
Nuclease Resistance High Moderate Low
Duplex Stability (ΔTm) +5–8°C vs. unmodified +2–3°C vs. unmodified No significant change
Toxicity Low Moderate High (deprotection risks)
  • MOE Advantages :
    • Reduces off-target effects by improving sequence specificity .
    • Enhances blood-brain barrier penetration, critical for CNS-targeted therapies like nusinersen .

Preparation Methods

Step 1: 2'-O-Methoxyethylation of Adenosine

The 2'-hydroxyl group is selectively protected to enhance nuclease resistance and duplex stability in downstream applications.

Procedure (,):

  • Reagents : Adenosine, 2-methoxyethyl chloride (or sulfonic acid esters), NaH (base), anhydrous DMF.

  • Conditions :

    • Dissolve adenosine in DMF under nitrogen.

    • Add NaH (1.2 eq) at 0°C, followed by 2-methoxyethyl chloride (1.5 eq).

    • Heat to 50°C for 16 hours.

  • Purification : Silica gel chromatography (CH2_2Cl2_2:MeOH, 10:1).

  • Yield : 56% ().

Analytical Data ():

  • HPLC Purity : 99.95% (C18 column, 260 nm).

  • 1^1H NMR (DMSO-d6d_6) : δ 7.97 (s, 1H, H8), 5.83 (d, J = 6.8 Hz, H1'), 3.72–3.45 (m, MOE protons).

Step 2: N6-Benzoylation of 2'-O-MOE Adenosine

The exocyclic amine of adenine is acylated to prevent undesired side reactions during oligonucleotide assembly.

Procedure (,):

  • Reagents : 2'-O-MOE adenosine, benzoyl chloride (1.2 eq), triethylamine (2 eq), anhydrous acetonitrile.

  • Conditions :

    • Stir 2'-O-MOE adenosine in acetonitrile at 0°C.

    • Add triethylamine dropwise, followed by benzoyl chloride.

    • Warm to 25°C for 4 hours.

  • Purification : Silica gel chromatography (hexane:EtOAc, 5:1).

  • Yield : 60–70% (estimated from analogous protocols).

Analytical Data ():

  • 13^13C NMR (CDCl3_3) : δ 166.1 (C=O), 152.6 (C2), 143.5 (C8).

  • MS (ESI) : [M+H]+^+ m/z 487.2 (calculated for C22_{22}H27_{27}N5_5O6_6).

Step 3: 5'-O-Dimethoxytritylation of N6-Benzoyl-2'-O-MOE Adenosine

The 5'-hydroxyl is protected with a DMTr group to enable sequential coupling in solid-phase synthesis.

Procedure (,):

  • Reagents : N6-Benzoyl-2'-O-MOE adenosine, 4,4'-dimethoxytrityl chloride (DMTrCl, 1.1 eq), anhydrous pyridine.

  • Conditions :

    • Dissolve nucleoside in pyridine at 0°C.

    • Add DMTrCl portionwise; stir for 3 hours at 0°C, then 1 hour at room temperature.

  • Purification : Silica gel chromatography (DCM:MeOH, 96:4).

  • Yield : 65% ().

Analytical Data ():

  • 1^1H NMR (CD3_3CN) : δ 7.83 (s, 1H, H8), 6.82 (d, J = 8.8 Hz, DMTr aromatic), 3.75 (s, 6H, OCH3_3).

  • HPLC : >99% purity (C18, 254 nm).

Industrial-Scale Production Considerations

Industrial protocols optimize cost and efficiency while maintaining quality:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Round-bottom flaskContinuous flow system
Purification Column chromatographyCrystallization
Solvent Recovery Manual distillationAutomated distillation
Yield 50–65%70–75% (optimized)

Key industrial adaptations include:

  • Automated Monitoring : In-line HPLC for real-time reaction tracking.

  • Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) to reduce toxicity ().

Challenges and Troubleshooting

Regioselectivity in 2'-O-MOE Protection

The 2'- and 3'-hydroxyls of ribose are sterically similar, leading to potential isomerization. Solutions include:

  • Bulky Leaving Groups : Use of methylsulfonyl or tosyl esters to favor 2'-substitution ().

  • Low-Temperature Kinetics : Reactions at 0°C suppress 3'-isomer formation ().

DMTr Group Stability

The acid-labile DMTr group requires anhydrous conditions during storage. Industrial solutions:

  • Lyophilization : Freeze-drying under nitrogen to prevent moisture ingress.

  • Stabilizers : Addition of 0.1% 2,6-di-tert-butyl-4-methylphenol (BHT) to pyridine solutions ().

Quality Control and Validation

Final product quality is verified through:

TestMethodSpecification
Purity HPLC (C18)≥99%
Identity 1^1H NMRMatches reference
Moisture Karl Fischer≤0.5%
Residual Solvents GC-MSMeets ICH Q3C limits

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine?

  • Synthesis : The compound is synthesized via palladium-catalyzed hydrogenation (PdCl₂ under N₂) to remove benzyl groups, followed by TFA treatment to cleave isopropylidene protecting groups. Intermediate purification employs silica gel chromatography, and final purification uses reversed-phase HPLC .
  • Protection Strategy : The 5'-OH is protected with a dimethoxytrityl (DMTr) group, while the 2'-OH is modified with a 2-methoxyethyl (MOE) group to enhance nuclease resistance. The exocyclic amine on adenosine is benzoylated for stability during solid-phase oligonucleotide synthesis .

Q. How is the purity and structural identity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms regioselective protection (e.g., absence of 2'-OH signals and presence of MOE methylene protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ or [M-Na]⁻ ions) .
  • HPLC : Assesses purity (>98% by C18 column with acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the 2'-O-(2-methoxyethyl) modification impact oligonucleotide stability and therapeutic efficacy?

  • Duplex Stability : The 2'-O-MOE group increases binding affinity to complementary RNA via preorganization of the sugar pucker (C3'-endo conformation), improving melting temperatures (Tm) by ~1–2°C per modification .
  • Nuclease Resistance : The MOE group sterically hinders endonucleases, extending oligonucleotide half-life in serum (e.g., from minutes to >24 hours in some cases) .
  • Case Study : SPINRAZA (nusinersen), an FDA-approved antisense oligonucleotide for spinal muscular atrophy, uses 2'-O-MOE modifications to enhance pharmacokinetics .

Q. What methodological challenges arise in optimizing synthetic yield, and how are they addressed?

  • Competing Side Reactions : Partial deprotection (e.g., premature DMTr cleavage) or over-hydrogenation (e.g., reducing aromatic rings) can reduce yield. Mitigation includes strict anhydrous conditions and real-time monitoring via TLC .
  • Purification : Co-elution of byproducts (e.g., des-benzoyl analogs) requires gradient optimization in HPLC. Use of ion-pairing agents (e.g., triethylamine acetate) improves separation .

Q. How is this compound incorporated into antisense oligonucleotides, and what pharmacological advantages does it offer?

  • Phosphoramidite Chemistry : The compound serves as a building block in solid-phase synthesis. Its 3'-O-cyanoethyl phosphoramidite group enables efficient coupling (stepwise yields >99%) .
  • Therapeutic Applications : MOE-modified oligonucleotides exhibit improved blood-brain barrier penetration and reduced off-target effects compared to unmodified or 2'-F analogs .

Q. What kinetic models are used to study enzyme interactions with MOE-modified nucleosides?

  • Michaelis-Menten Analysis : Determines Km and kcat for enzymes like nucleotidyl transferases. For example, MOE-modified substrates show reduced Km (higher affinity) but lower kcat (slower catalysis) due to steric effects .
  • Morrison’s Equation : Quantifies tight-binding inhibition (e.g., IC50 values for MOE-modified inhibitors targeting viral polymerases) .

Q. How do structural analogs of this compound compare in preclinical cancer research?

  • Mechanistic Insights : MOE-modified nucleosides in antisense oligonucleotides (e.g., custirsen) target oncogenic mRNAs (e.g., clusterin) to induce apoptosis in lymphoma models. Compared to 2'-deoxy analogs, MOE modifications reduce renal clearance and improve tumor accumulation .
  • Data Contradictions : While MOE enhances stability, over-modification can impair RNase H recruitment. Balancing MOE placement (e.g., gapmer designs) is critical .

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